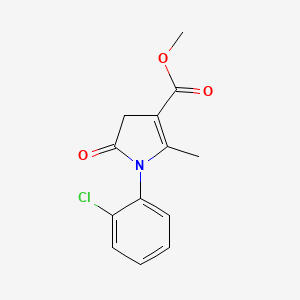![molecular formula C11H12F3N3O2S B5870980 N-methyl-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide](/img/structure/B5870980.png)
N-methyl-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide, also known as TFMPH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-methyl-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide is not fully understood. However, it is believed to inhibit the growth of microorganisms and cancer cells by interfering with their metabolic processes. N-methyl-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
N-methyl-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. N-methyl-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-methyl-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide has been shown to possess anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-methyl-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide is its broad-spectrum activity against microorganisms and cancer cells. It is also relatively easy to synthesize and has a low toxicity profile. However, N-methyl-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide has certain limitations for lab experiments. It is relatively unstable in solution and requires careful handling to prevent decomposition. Additionally, the mechanism of action of N-methyl-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide is not fully understood, which makes it difficult to optimize its use in laboratory experiments.
Future Directions
There are several future directions for the research on N-methyl-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide. One area of interest is the development of new drugs based on the structure of N-methyl-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide. Researchers are also exploring the potential applications of N-methyl-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide in the treatment of various diseases, including cancer, inflammation, and infections. Additionally, there is a need for further research to understand the mechanism of action of N-methyl-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide and to optimize its use in laboratory experiments.
Conclusion:
In conclusion, N-methyl-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its broad-spectrum activity against microorganisms and cancer cells, as well as its anti-inflammatory and antioxidant properties, make it a promising candidate for the development of new drugs. However, further research is needed to fully understand the mechanism of action of N-methyl-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide and to optimize its use in laboratory experiments.
Synthesis Methods
N-methyl-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of N-methylhydrazinecarbothioamide with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in anhydrous conditions and yields N-methyl-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide as a white crystalline solid.
Scientific Research Applications
N-methyl-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antifungal, antibacterial, and antitumor activities. N-methyl-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide has also been shown to possess anti-inflammatory and antioxidant properties. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
1-methyl-3-[[2-[3-(trifluoromethyl)phenoxy]acetyl]amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O2S/c1-15-10(20)17-16-9(18)6-19-8-4-2-3-7(5-8)11(12,13)14/h2-5H,6H2,1H3,(H,16,18)(H2,15,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNHYVYIHZPASU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)COC1=CC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-chloro-4-(1-piperidinyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5870910.png)

![4-ethyl-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5870918.png)

![1-[(4-bromophenoxy)methyl]-3-nitrobenzene](/img/structure/B5870928.png)

![N-allyl-5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide](/img/structure/B5870959.png)
![3-chloro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5870960.png)

![N-(2-chlorophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5870973.png)

